

2-Methoxyethyl 2-Sulfanylacetate: Technical Guide to Synthesis & Application

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Compound of Interest

Compound Name: 2-Methoxyethyl 2-sulfanylacetate

CAS No.: 19788-48-8

Cat. No.: B017005

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Executive Summary

2-Methoxyethyl 2-sulfanylacetate (also known as 2-methoxyethyl thioglycolate) is a bifunctional organosulfur compound combining a reactive thiol (-SH) group with a hydrophilic ether-ester tail.^[1] It serves as a critical chain transfer agent in radical polymerization and a "click" chemistry handle for surface modification.^[1] This guide provides a validated synthetic workflow, mechanistic insights into its radical-mediated reactivity (Thiol-Ene), and a standardized protocol for quantitative validation using Ellman's Reagent.^[1]

Part 1: Molecular Architecture & Physicochemical Profile^[1]

IUPAC Nomenclature Breakdown

The name **2-Methoxyethyl 2-sulfanylacetate** is derived from its synthesis as an ester:

- Acyl Component: Derived from 2-sulfanylacetic acid (common name: thioglycolic acid).^[1] The "2-sulfanyl" indicates the thiol group is on the alpha-carbon relative to the carbonyl.

- Alkyl Component: Derived from 2-methoxyethanol (ethylene glycol monomethyl ether).[1]

Chemical Structure:

[1]

Key Physicochemical Properties

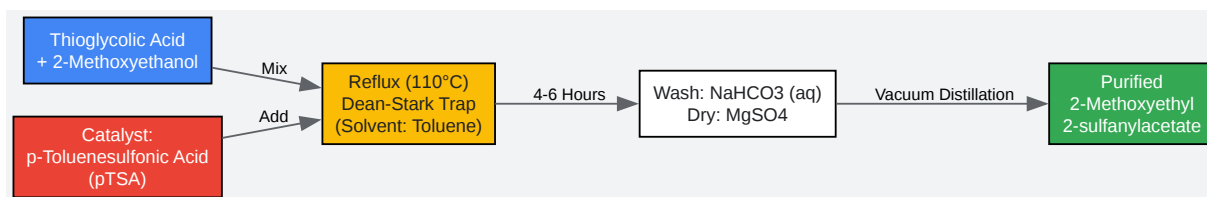
Note: Values marked with () are predicted based on homologous thioglycolate esters.*

Property	Value / Description	Relevance
Molecular Formula	C	Core stoichiometry.[1]
	H	
	O	
	S	
Molecular Weight	150.20 g/mol	Calculation of molar equivalents.[1]
Boiling Point	~180–190°C (at 760 mmHg)	High boiling point requires vacuum distillation for purification.[1]
Density	~1.12 g/mL	Denser than water; facilitates phase separation.[1]
Solubility	Amphiphilic	Soluble in organic solvents (DCM, THF) and moderately soluble in water due to the ether tail.[1]
pKa (Thiol)	~9.5	Requires basic pH (>8.[1]0) to generate the thiolate anion for nucleophilic reactions.[1][2]

Part 2: Synthetic Route & Optimization

The most robust synthesis involves the acid-catalyzed Fischer esterification of thioglycolic acid with 2-methoxyethanol.

Reaction Scheme (DOT Visualization)



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Figure 1: Acid-catalyzed Fischer esterification workflow utilizing azeotropic water removal.

Detailed Protocol

Safety: Thiols have a potent, offensive odor.^[1] All work must be performed in a functioning fume hood.^[1]

- Stoichiometry: Charge a 500 mL Round Bottom Flask (RBF) with Thioglycolic Acid (1.0 equiv) and 2-Methoxyethanol (1.2 equiv). The excess alcohol drives the equilibrium forward.^[1]
- Catalysis: Add p-Toluenesulfonic acid (pTSA, 0.01 equiv) as the proton source.^[1]
- Solvent System: Add Toluene (150 mL) to serve as the azeotropic entrainer.
- Reflux: Attach a Dean-Stark trap and condenser. Heat to reflux (~110°C). Monitor water collection in the trap. The reaction is complete when water evolution ceases (approx. 4–6 hours).^[1]
- Workup:
 - Cool the mixture to room temperature.
 - Wash the organic phase with 5% NaHCO

(2 x 50 mL) to remove unreacted acid and catalyst.[1] Caution: CO

gas evolution.[1]

- Wash with Brine (1 x 50 mL).[1]

- Dry over anhydrous MgSO

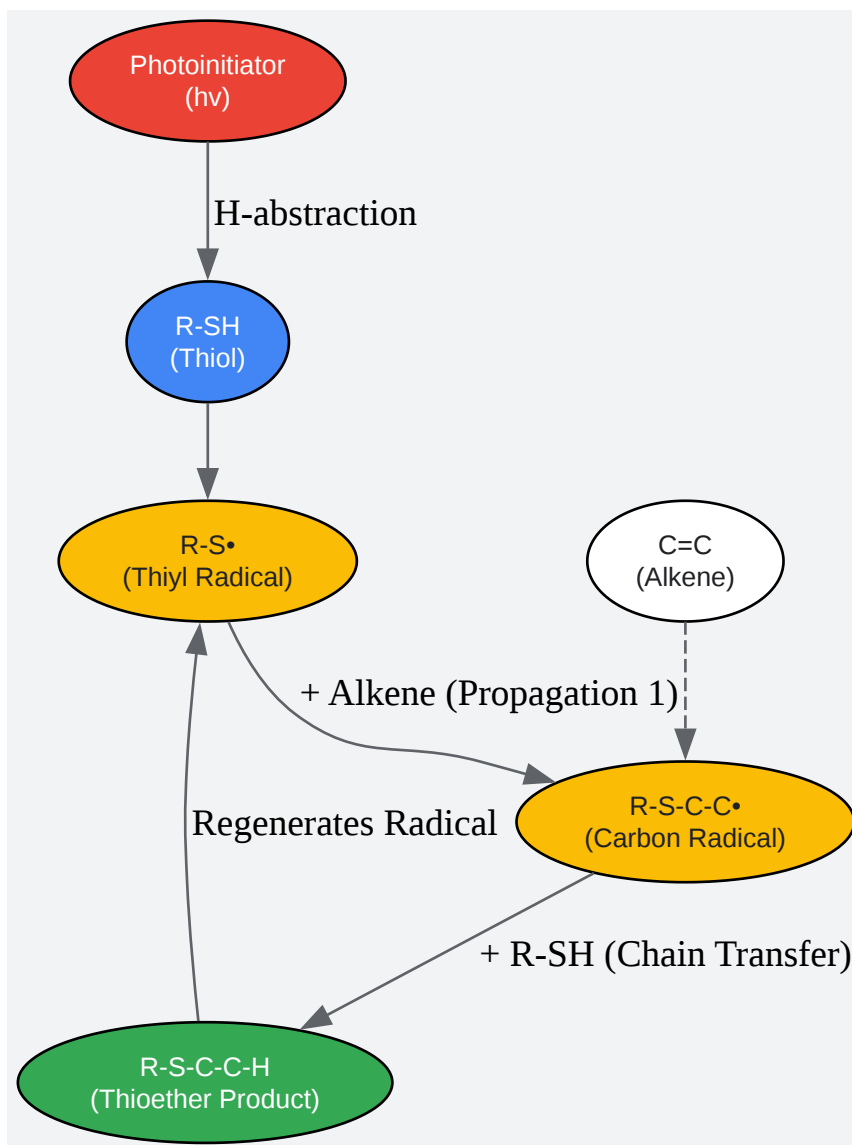
. [1]

- Purification: Remove toluene via rotary evaporation.[1] Purify the crude oil by vacuum distillation (0.5 mmHg, ~70–80°C) to prevent thermal degradation of the thiol.

Part 3: Reactivity Profile – Thiol-Ene "Click" Chemistry[1][2][3]

The primary utility of this molecule lies in Thiol-Ene Radical Addition.[1] This reaction is insensitive to oxygen and proceeds rapidly under UV light with a photoinitiator (e.g., DMPA).[1]

Mechanistic Pathway (DOT Visualization)



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Figure 2: Radical-mediated Thiol-Ene cycle.[1] The carbon-centered radical abstracts a hydrogen from a fresh thiol molecule, regenerating the thiyl radical (Chain Transfer).[2]

Application Logic

- Why use **2-Methoxyethyl 2-sulfanylacetate**?
 - The methoxyethyl tail provides amphiphilicity, allowing the molecule to compatibilize hydrophobic alkenes with polar matrices.[1]
 - The ester linkage is biodegradable, useful for transient drug delivery systems.[1]

Part 4: Analytical Validation (Ellman's Assay)

To verify the integrity of the thiol group (and ensure no oxidation to disulfide occurred), use Ellman's Reagent (DTNB).[3]

Principle

DTNB reacts with free thiols to release 2-nitro-5-thiobenzoate (TNB), which is intensely yellow and absorbs at 412 nm.[1]

Standardized Protocol

- Buffer Preparation: Prepare Reaction Buffer (0.1 M Sodium Phosphate, pH 8.0, containing 1 mM EDTA). EDTA prevents metal-catalyzed oxidation.[1]
- Reagent Prep: Dissolve 4 mg of Ellman's Reagent in 1 mL of Reaction Buffer.
- Sample Prep: Dilute the synthesized ester in DMF (if water insoluble) or Buffer to ~0.5 mM.
- Assay:
 - Mix 50 μ L Ellman's Solution + 2.5 mL Reaction Buffer + 250 μ L Sample.
 - Incubate at Room Temp for 15 minutes.
- Measurement: Read Absorbance at 412 nm.
- Calculation:

[1]

- (Extinction Coefficient) =

[1][4]

- = Path length (1 cm)[1]

Part 5: Handling & Stability[1]

- Oxidation Risk: Thiols oxidize to disulfides (R-S-S-R) upon exposure to air.[1]

- Storage: Store under inert gas (Argon/Nitrogen) at 4°C.
- Rescue: If the liquid turns cloudy or refractive index changes, reduce disulfides using TCEP or DTT before use.[1]
- Shelf Life: 6–12 months if sealed properly.[1]

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